![molecular formula C22H23ClFN5O3S B2365530 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251686-90-4](/img/structure/B2365530.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indole and 4-fluoroaniline.
Coupling Reaction: The 5-chloro-1H-indole is coupled with 4-fluoroaniline in the presence of a coupling agent such as carbodiimide to form the intermediate product.
Urea Formation: The intermediate product is then reacted with an isocyanate derivative to form the final urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives have been synthesized that show inhibitory activity against various kinases associated with cancer progression, particularly in glioblastoma models. A study highlighted a compound from a related series that inhibited the growth of glioma cells while exhibiting low toxicity toward non-cancerous cells, suggesting a potential therapeutic window for further exploration .
Neuropharmacological Effects
The piperazine moiety in this compound is known for its interaction with neurotransmitter systems, particularly serotonin receptors. Compounds containing piperazine rings have been explored for their potential as anxiolytics and antidepressants. The sulfonamide group may enhance the bioactivity through modulation of receptor interactions, making it a candidate for further neuropharmacological studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Inhibition of Kinases : A series of pyrazole derivatives were screened for kinase inhibition, revealing low micromolar activity against AKT2/PKBβ, a critical pathway in glioma malignancy. This suggests that compounds like This compound could be explored as potential kinase inhibitors in cancer therapy .
- Antidepressant Properties : Research into piperazine-containing compounds has shown promise in modulating serotonin pathways, indicating potential applications in treating mood disorders. The structural similarity to known antidepressants warrants further investigation into its pharmacological profile .
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: Known for its antimicrobial activity.
The uniqueness of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea lies in its specific substitution pattern and the combination of chloro and fluoro groups, which may contribute to its distinct biological activities.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a sulfonamide derivative with a complex structure that suggests potential pharmacological activities. Its unique combination of functional groups, including a pyrazole core and piperazine moiety, positions it as a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is C23H25ClN4O3S with a molecular weight of approximately 494.05 g/mol. The structural features include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms, known for its ability to interact with biological targets.
- Piperazine moiety : This six-membered ring is associated with various biological activities, including anxiolytic and antidepressant effects.
- Sulfonamide group : Known for its antibacterial properties and potential enzyme inhibition.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit diverse biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known to confer antibacterial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Antidepressant Effects : Heterocyclic compounds like pyrazoles have been linked to antidepressant activity through mechanisms involving serotonin reuptake inhibition .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which has implications for treating neurodegenerative diseases .
The precise mechanism of action for this compound involves its interaction with specific biological targets, including:
- Receptors and Enzymes : Binding to serotonin receptors or inhibiting AChE can modulate neurotransmitter levels, impacting mood and cognitive functions.
- Protein Interactions : Molecular docking studies suggest that the compound can interact with proteins involved in various signaling pathways, enhancing its therapeutic potential .
Antimicrobial Studies
A study evaluating the antibacterial activity of structurally related compounds found that those with similar sulfonamide functionalities showed significant inhibition against several bacterial strains. The most active derivatives had IC50 values in the low micromolar range, indicating strong potential for further development as antibacterial agents .
Antidepressant Activity
In vitro studies revealed that compounds featuring the pyrazole structure exhibited potent inhibition of serotonin reuptake. These findings suggest that modifications to the pyrazole ring could enhance antidepressant effects, making this compound a candidate for further exploration in mood disorder treatments .
Enzyme Inhibition Research
Research has demonstrated that sulfonamide derivatives can effectively inhibit urease and AChE. The synthesized compounds were evaluated in vitro, showing promising results with high inhibition rates against these enzymes, which are crucial in various metabolic pathways .
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | C23H25ClN4O3S | Antibacterial | 5.2 |
Compound B | C21H22ClN5O3S | Antidepressant | 2.8 |
Compound C | C22H24ClN5O2S | AChE Inhibition | 3.5 |
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGPQHVWOKUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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